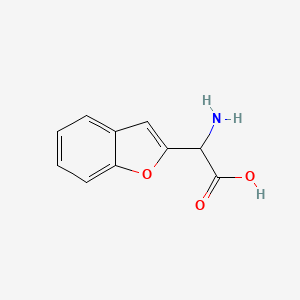

(S)-2-Amino-2-(benzofuran-2-YL)acetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-2-(1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSKXCUSMBAOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Characterization of (S)-2-Amino-2-(benzofuran-2-yl)acetic Acid: A Comprehensive Guide to NMR, IR, and MS Spectroscopic Profiling

Executive Summary

(S)-2-Amino-2-(benzofuran-2-yl)acetic acid (often referred to as L-benzofuranylglycine) is a highly specialized, heteroaromatic non-natural amino acid (NNAA). It serves as a critical chiral building block in the total synthesis of complex epipolythiodiketopiperazines (ETPs) such as aspirochlorine[1], and is increasingly utilized in peptide-based drug discovery to impart conformational rigidity and lipophilicity[2].

For researchers and drug development professionals, the rigorous structural validation of this NNAA is paramount. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of (S)-2-Amino-2-(benzofuran-2-yl)acetic acid, detailing the causality behind specific Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) phenomena.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection and Zwitterionic Dynamics

As an α -amino acid, (S)-2-Amino-2-(benzofuran-2-yl)acetic acid exists predominantly as a zwitterion ( −NH3+ , −COO− ) in the solid state and in neutral aqueous environments. This ionic lattice severely limits its solubility in standard non-polar NMR solvents like CDCl3 .

Expert Insight: Attempting to acquire NMR data in neutral DMSO-d6 often results in severely broadened α -proton and amine signals due to intermediate proton exchange rates and poor solvation of the zwitterionic lattice. To establish a self-validating protocol, the addition of 0.1% to 1.0% Trifluoroacetic acid-d ( TFA-d ) or DCl to DMSO-d6 is required. This artificially lowers the apparent pH, fully protonating the carboxylate to yield a highly soluble cationic species. This suppresses proton exchange, sharpening the α -CH singlet and locking the chemical shifts into predictable ranges.

1H and 13C NMR Assignments

The following table summarizes the expected chemical shifts for the fully protonated cationic form in acidified DMSO-d6 . The benzofuran ring acts as a strong electron-withdrawing and anisotropic shielding group, shifting the α -proton significantly downfield compared to aliphatic amino acids.

Table 1: Quantitative NMR Data Summary (400 MHz, DMSO-d6

- 0.1% TFA-d )

| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |

| 1H | α -CH | 5.35 | s | 1H | - |

| 1H | C3-H (Furan) | 6.95 | d | 1H | J=0.9 |

| 1H | C5-H, C6-H (Ar) | 7.25 - 7.35 | m | 2H | - |

| 1H | C7-H (Ar) | 7.55 | d | 1H | J=8.2 |

| 1H | C4-H (Ar) | 7.65 | d | 1H | J=7.8 |

| 1H | −NH3+ | 8.85 | br s | 3H | - |

| 1H | −COOH | 13.20 | br s | 1H | Exchanges with D2O |

| 13C | α -CH | 51.2 | - | - | - |

| 13C | C3 (Furan) | 105.6 | - | - | - |

| 13C | C7 (Ar) | 111.5 | - | - | - |

| 13C | C4, C5, C6 (Ar) | 121.8, 123.4, 125.2 | - | - | - |

| 13C | C3a (Bridge) | 127.8 | - | - | - |

| 13C | C2 (Furan) | 152.0 | - | - | - |

| 13C | C7a (Bridge) | 154.5 | - | - | - |

| 13C | C=O (Acid) | 169.5 | - | - | - |

Mass Spectrometry (LC-HRMS/MS)

Ionization and Fragmentation Causality

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) in positive mode is the gold standard for NNAA validation. The exact monoisotopic mass of the neutral molecule ( C10H9NO3 ) is 191.0582 Da.

During Collision-Induced Dissociation (CID), the protonated molecular ion undergoes a highly predictable α -cleavage mechanism . The extended π -conjugation of the benzofuran ring strongly stabilizes the resulting carbocation/iminium species, making the loss of formic acid ( HCOOH , 46 Da) the dominant fragmentation pathway over the loss of water.

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Zwitterionic Fingerprinting

Solid-state Attenuated Total Reflectance (ATR) FT-IR is critical for confirming the bulk physical state of the synthesized powder. Because the molecule exists as a zwitterion in the solid state, researchers must not look for the standard carboxylic acid C=O stretch at 1700−1750 cm−1 . Instead, the spectrum is defined by carboxylate ( COO− ) resonance and ammonium ( NH3+ ) stretching.

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)

| Wavenumber ( cm−1 ) | Intensity | Assignment | Structural Causality |

| 3100 - 2600 | Broad, Strong | −NH3+ stretching | Multiple overlapping bands due to extensive hydrogen bonding in the zwitterionic lattice. |

| 1610 | Strong, Sharp | Asymmetric COO− stretch | Resonance stabilization of the deprotonated carboxylate group. |

| 1585, 1450 | Medium | C=C Aromatic stretch | Benzofuran ring skeletal vibrations. |

| 1400 | Strong | Symmetric COO− stretch | Coupled with the asymmetric stretch to confirm the zwitterion. |

| 1180, 1050 | Medium | C-O-C stretch | Furan ring ether linkage vibrations. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows must be executed in sequence.

Analytical workflow for the multi-modal spectroscopic characterization of NNAAs.

Protocol 1: High-Resolution LC-MS/MS Acquisition

-

Sample Preparation: Dissolve 1.0 mg of (S)-2-Amino-2-(benzofuran-2-yl)acetic acid in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Dilute 1:100 prior to injection.

-

Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7μm , 2.1×50 mm ). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min .

-

Ionization Parameters: Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350∘C .

-

MS/MS Acquisition: Target the precursor ion at m/z 192.06. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas to capture the transition from m/z 192 → 146 → 117.

Protocol 2: Quantitative NMR (qNMR) for Purity Determination

-

Internal Standard Selection: Weigh exactly 10.0 mg of the analyte and 5.0 mg of a certified reference material (e.g., Maleic acid, δ 6.26 ppm, singlet) into a glass vial.

-

Solvation: Add 600μL of DMSO-d6 spiked with 5μL of TFA-d . Vortex for 60 seconds and sonicate for 5 minutes until fully dissolved.

-

Acquisition: Transfer to a 5 mm NMR tube. Acquire a 1H NMR spectrum at 298 K with a relaxation delay ( D1 ) of at least 30 seconds (to ensure complete relaxation of the α -CH and internal standard protons). Minimum 32 scans.

-

Validation: Integrate the α -CH singlet at 5.35 ppm against the maleic acid singlet at 6.26 ppm to calculate absolute purity by mass.

References

-

Miknis, G. F. (1993). The Total Synthesis of (±)-Aspirochlorine. Mountain Scholar. Available at: [Link]

-

Roy, T., & Chattopadhyay, S. K. (2012). Synthesis of Optically Active 2- and 3-Indolylglycine Derivatives and their Oxygen Analogues. The Journal of Organic Chemistry. Available at:[Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of (S)-2-Amino-2-(benzofuran-2-YL)acetic Acid Properties

Preamble: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of contemporary drug discovery, the axiom "fail early, fail cheap" has become a guiding principle. The attrition of drug candidates during late-stage clinical trials represents a monumental loss of time, resources, and intellectual capital. It is within this context that in silico computational modeling has transitioned from a niche academic pursuit to an indispensable component of the pharmaceutical research and development pipeline.[1][2][3] By creating robust, predictive models for a molecule's physicochemical properties, pharmacokinetics (ADMET), and potential toxicities, we can prioritize candidates with a higher probability of success long before they are ever synthesized.[4]

This guide focuses on a specific chemical entity: (S)-2-Amino-2-(benzofuran-2-YL)acetic acid . This molecule is of significant interest due to its core structure, the benzofuran ring. Benzofuran and its derivatives are prevalent scaffolds in a multitude of natural products and clinically approved drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8] The presence of an amino acid moiety suggests potential roles as a peptidomimetic or a building block in novel therapeutic agents.

Our objective here is not merely to list predicted values. As a senior application scientist, my goal is to provide a holistic framework for the in silico evaluation of this molecule. We will explore the causality behind our methodological choices, establish self-validating workflows, and ground our claims in authoritative scientific literature. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage computational tools to make more informed, data-driven decisions in the early phases of discovery.

Chapter 1: Molecular Input and Structural Preparation: The Foundation of Accuracy

Before any prediction can be made, the molecule must be accurately represented in a machine-readable format. The quality of this initial step dictates the reliability of all subsequent calculations. The canonical representation for (S)-2-Amino-2-(benzofuran-2-YL)acetic acid is the SMILES (Simplified Molecular-Input Line-Entry System) string: NO)c1oc2ccccc2c1. The [C@@H] notation is critical as it defines the specific (S)-stereoisomer at the chiral center, a detail that can profoundly impact biological activity.

Protocol 1: Initial Structure Preparation

-

SMILES to 2D Conversion: The SMILES string is first converted into a 2D chemical structure using standard cheminformatics software (e.g., MarvinSketch, ChemDraw, RDKit). This allows for visual inspection to ensure the correct molecule has been represented.

-

Protonation State Assignment: The molecule possesses both an acidic carboxylic acid group and a basic amino group. Its charge and hydrogen bonding capacity will change with pH. For most ADMET and physicochemical predictions, it is crucial to determine the dominant protonation state at physiological pH (7.4). This is typically handled automatically by advanced modeling platforms but should be a conscious consideration.

-

3D Conformation Generation: The 2D structure is then used to generate a low-energy 3D conformation. This is a critical step, as many advanced prediction algorithms, particularly those based on quantum mechanics or 3D-QSAR, rely on an accurate three-dimensional representation.[2][9] This process involves computational methods like molecular mechanics force fields (e.g., MMFF94) to find a stable, low-energy spatial arrangement of the atoms.

The rigor applied here is foundational. An incorrect input structure will invariably lead to erroneous predictions, a classic "garbage in, garbage out" scenario.

Chapter 2: Prediction of Core Physicochemical Properties

Physicochemical properties govern how a drug behaves from the moment of administration. They influence solubility, permeability, and ultimately, bioavailability.[10] We will focus on the three most critical parameters: pKa, lipophilicity (logP/logD), and aqueous solubility (logS).

Acidity and Basicity (pKa)

The pKa value indicates the strength of an acid or base and dictates the charge state of a molecule at a given pH.[11] This property profoundly impacts solubility, membrane permeability, and target binding. For our molecule, we expect two pKa values: one for the acidic carboxylic acid group and one for the basic amino group.

Experimental Rationale: Accurate pKa prediction is challenging but essential.[11][12] We employ algorithms that analyze the electronic effects of the molecular scaffold on the ionizable centers. Tools like ChemAxon's pKa Predictor or ACD/Labs Percepta are industry standards, leveraging large databases of experimental values to train their models.[13][14]

Caption: Workflow for pKa Prediction.

Lipophilicity (logP and logD)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes.[15]

-

logP is the logarithm of the partition coefficient between n-octanol and water for the neutral species.

-

logD is the distribution coefficient at a specific pH (usually 7.4), accounting for all ionic species. It is a more physiologically relevant metric.[16]

Experimental Rationale: We utilize consensus modeling, averaging the results from multiple algorithms (e.g., atom-based like XLOGP3, fragment-based like ClogP) to provide a more robust estimate.[17] This approach mitigates the inherent biases of any single prediction method. For a drug candidate, a logD at pH 7.4 in the range of 1-3 is often considered optimal for balancing permeability and solubility.[18]

Aqueous Solubility (logS)

Poor aqueous solubility is a major hurdle for oral drug absorption.[19] In silico models predict the logarithm of the molar solubility in water. These models often use topological descriptors and lipophilicity as inputs.

Summary of Predicted Physicochemical Properties

| Property | Predicted Value | Interpretation & Significance |

| Acidic pKa | ~3.5 - 4.5 | Carboxylic acid will be deprotonated (negative charge) at physiological pH 7.4. |

| Basic pKa | ~8.0 - 9.0 | Amino group will be protonated (positive charge) at physiological pH 7.4. |

| Dominant Form | Zwitterionic | The molecule will exist primarily as a zwitterion at physiological pH. |

| logP | 1.5 - 2.5 | Moderate lipophilicity of the neutral molecule. |

| logD (pH 7.4) | -0.5 to 0.5 | Low distribution into the lipid phase due to zwitterionic nature, suggesting potential permeability issues. |

| Aqueous Solubility (logS) | -2.0 to -3.0 (mol/L) | Predicted to be moderately to poorly soluble. |

Note: These values are representative estimates derived from common in silico tools. The exact numbers will vary slightly between different software packages.

Chapter 3: ADMET Profile - The Journey Through the Body

Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for anticipating its in vivo behavior and de-risking its development.[1][20] We leverage integrated machine learning platforms like ADMET-AI or SwissADME, which provide a comprehensive suite of predictions from a single molecular input.[21][22]

Workflow: Integrated ADMET Prediction

Caption: High-level workflow for integrated ADMET prediction.

Protocol 2: Generating a Comprehensive ADMET Profile

-

Select a Platform: Navigate to a reputable, free web-based server such as ADMET-AI.[21][22]

-

Input Molecule: Provide the canonical SMILES string NO)c1oc2ccccc2c1 in the input field.

-

Execute Prediction: Run the calculation. The platform's backend uses pre-trained machine learning models, often graph neural networks, to predict a wide range of properties.[22]

-

Analyze and Consolidate: The output will be a comprehensive table of results. We must interpret these results in the context of drug development. For each prediction, it is crucial to consider the model's applicability domain—how similar our molecule is to the compounds used to train the model.

Summary of Predicted ADMET Properties

| Category | Parameter | Predicted Outcome | Rationale and Implications |

| Absorption | Human Intestinal Absorption (HIA) | Low to Moderate | The zwitterionic nature and moderate solubility may limit passive diffusion across the gut wall. |

| Blood-Brain Barrier (BBB) Permeability | No | Polar functional groups and low logD strongly suggest the compound will not cross the BBB.[23] | |

| P-glycoprotein (P-gp) Substrate | Likely Yes | Many heterocyclic structures are recognized by efflux transporters like P-gp, which would further limit absorption. | |

| Distribution | Plasma Protein Binding (PPB) | High (>90%) | The aromatic benzofuran core is likely to bind extensively to plasma proteins like albumin, reducing the free fraction of the drug available for therapeutic action. |

| Metabolism | CYP2D6 Inhibitor | Likely Yes | Benzofuran scaffolds are known to interact with and potentially inhibit cytochrome P450 enzymes. Inhibition of CYP2D6 is a common source of drug-drug interactions. |

| CYP3A4 Inhibitor | Likely Yes | Similar to CYP2D6, inhibition of CYP3A4 is a significant risk that needs to be monitored. | |

| Toxicity | hERG Inhibition | Medium to High Risk | Cardiotoxicity mediated by the inhibition of the hERG potassium channel is a major concern for many heterocyclic compounds. This is a critical flag for further investigation.[13] |

| Mutagenicity (AMES) | Low Risk | The core structure does not contain obvious structural alerts for mutagenicity. | |

| Hepatotoxicity | Medium Risk | Potential for metabolic activation on the benzofuran ring could lead to reactive metabolites, posing a risk of liver toxicity. |

Chapter 4: Holistic Assessment and Strategic Outlook

As a Senior Application Scientist, my role extends beyond generating data to synthesizing it into actionable intelligence. The in silico profile of (S)-2-Amino-2-(benzofuran-2-YL)acetic acid presents a mixed but informative picture.

Diagram of Predicted Molecular Liabilities

Caption: Key potential liabilities identified through in silico modeling.

Expert Analysis:

-

Strengths: The molecule possesses a "privileged" benzofuran scaffold, known for its wide range of biological activities.[5][7] The lack of a strong mutagenicity signal is a positive early indicator.

-

Weaknesses & Strategic Recommendations:

-

Poor Pharmacokinetics: The combination of predicted poor solubility and low permeability (low logD) is a significant hurdle for oral bioavailability. Medicinal chemistry efforts should prioritize modifying the structure to improve these properties. This could involve creating prodrugs of the carboxylic acid or amino group to mask the polarity during absorption.

-

Safety Concerns: The predicted risks of hERG and CYP inhibition are critical flags.[13] These are common liabilities for flat, aromatic heterocycles. Any drug discovery program based on this scaffold must implement early, routine in vitro screening for these off-target activities to guide structure-activity relationship (SAR) studies. The goal would be to identify analogues where the desired on-target activity is potent, but the off-target liabilities are minimized.

-

High Plasma Protein Binding: The high PPB will necessitate higher dosing to achieve a therapeutically relevant free concentration, which can exacerbate off-target toxicities. This reinforces the need to address the hERG and CYP inhibition risks.

-

The in silico analysis of (S)-2-Amino-2-(benzofuran-2-YL)acetic acid serves as a powerful hypothesis-generating tool. It has allowed us to anticipate potential developmental challenges and formulate a clear, data-driven strategy for a hypothetical lead optimization program. The predictions made in this guide are not definitive judgments but are instead a roadmap for efficient experimental validation. By integrating these computational insights early, we can design more intelligent experiments, reduce cycle times, and ultimately increase the probability of discovering a safe and effective new medicine.

References

- Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.

- Benchmarking In Silico Tools for Cysteine pKa Prediction.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.

- In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC.

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.

- ADMET Prediction Software.

- Amino-furan-2-yl-acetic acid | C6H7NO3 | CID 298385. PubChem.

- Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.

- PCB Module: Accurate Physicochemical Property Predictions.

- Novel Methods for the Prediction of logP, pKa, and logD.

- In silico pKa prediction. PMC.

- Contemporary Computational Applic

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- QSAR Model for Drug Human Oral Bioavailability. Journal of Medicinal Chemistry.

- Framework for In Silico Toxicity Screening of Novel Odorants. MDPI.

- LogP—Making Sense of the Value. ACD/Labs.

- Natural source, bioactivity and synthesis of benzofuran deriv

- ADMET-AI. ADMET-AI.

- Computation Chemistry Tools. Cambridge MedChem Consulting.

- Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic. IntechOpen.

- (PDF) In silico Toxicity Prediction on Novel Antiobesity Drug Using Cheminformatics Approaches.

- In silico PK predictions in Drug Discovery: Benchmarking of Strategies to Integrate Machine Learning with Empiric and Mechanistic PK modelling. bioRxiv.org.

- Advancing predictive toxicology: overcoming hurdles and shaping the future. Digital Discovery.

- In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI.

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de. IJSDR.

- Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Eman.

- Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time.

- Calcul

- QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJWave.org.

- APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology.

- The Discovery and Therapeutic Potential of Benzofuran Deriv

- 2-Acetyl-3-amino-1-benzofuran | Request PDF.

- A Beginner's Guide to QSAR Modeling in Cheminform

- pKa prediction from ab initio calcul

- In Silico Functional Profiling of Small Molecules and Its Applications.

- ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. PMC.

- Predict Molecular Properties | Percepta Software. ACD/Labs.

- Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI.

- Quantitative structure–activity rel

- Pure compound property prediction. SCM.

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.

- Titania: an integrated tool for in silico molecular property prediction and NAM-based modeling. PMC.

- What are computational methods for rational drug design?.

- Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR.

- Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Aryl

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. publishing.emanresearch.org [publishing.emanresearch.org]

- 3. neuroquantology.com [neuroquantology.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. neovarsity.org [neovarsity.org]

- 10. acdlabs.com [acdlabs.com]

- 11. In silico pKa prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemaxon.com [chemaxon.com]

- 14. acdlabs.com [acdlabs.com]

- 15. acdlabs.com [acdlabs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. ADMET-AI [admet.ai.greenstonebio.com]

- 22. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Potential therapeutic targets for benzofuran amino acid derivatives

An In-Depth Technical Guide to the Pharmacological Targeting and Development of Benzofuran Amino Acid Derivatives

Executive Summary

The benzofuran scaffold—a bicyclic heterocyclic system consisting of a fused benzene and furan ring—is a privileged pharmacophore in medicinal chemistry. However, its high lipophilicity often limits its bioavailability and target specificity. The strategic hybridization of benzofuran cores with amino acid derivatives represents a paradigm shift in rational drug design. By appending amino acid moieties, researchers can exploit specific endogenous transporters (such as LAT1 for blood-brain barrier penetration), enhance aqueous solubility, and introduce chiral centers that dictate stereospecific interactions within enzyme active sites.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind these hybrids, explore their primary therapeutic targets in neurodegeneration and oncology, and provide self-validating experimental workflows for their preclinical evaluation.

Mechanistic Rationale: The Synergy of Benzofuran and Amino Acids

The therapeutic efficacy of benzofuran-amino acid hybrids stems from their dual-action structural biology. The planar, electron-rich benzofuran core readily engages in π−π stacking and hydrophobic interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) in target protein binding pockets[1]. Conversely, the amino acid tail introduces critical hydrogen bond donors/acceptors.

This hybridization is particularly effective in the Multi-Target Directed Ligand (MTDL) approach. For instance, in Alzheimer's Disease (AD) drug development, the benzofuran moiety can anchor into the peripheral anionic site (PAS) of acetylcholinesterase (AChE), while the amino acid tail extends down the narrow gorge to interact with the catalytic active site (CAS)[1],[2].

Multi-Target Directed Ligand (MTDL) approach of benzofuran hybrids in neurodegeneration.

Core Therapeutic Targets

Neurodegenerative Disorders (Alzheimer's & Epilepsy)

Cholinesterases (AChE and BuChE): The cholinergic hypothesis remains a cornerstone of AD management. Benzofuran derivatives, particularly 3-aminobenzofuran analogs, have demonstrated potent, dual inhibition of AChE and butyrylcholinesterase (BuChE)[1]. The structural similarity between benzofuran and the indanone ring of the FDA-approved drug donepezil allows these derivatives to act as competitive inhibitors. Furthermore, specific benzofuran hybrids have shown the ability to halt Amyloid- β ( Aβ ) fibrillization, preventing the neurotoxic aggregation that characterizes AD pathology[3],[2].

NMDA Receptors (GluN1-GluN2A): In the context of seizure management and excitotoxicity, γ -amino acid isomers derived from 2,3-disubstituted benzofurans have been synthesized to mimic the neurotransmitters GABA and Glutamate[4]. These derivatives act as ligands for the GluN1-GluN2A NMDA receptor. In silico and in vivo models confirm that the amino acid conjugation facilitates crossing the blood-brain barrier (BBB), allowing the benzofuran core to modulate glutamatergic neurotransmission and suppress pentylenetetrazol-induced seizures[4].

Oncology: Kinase Inhibition

In oncology, the planar benzofuran ring acts as an excellent bioisostere for the purine ring of ATP, making it a highly effective competitive inhibitor of various kinases[5].

EGFR Tyrosine Kinase: Epidermal Growth Factor Receptor (EGFR) mutations are primary drivers in non-small-cell lung cancer (NSCLC). Benzofuran-appended 4-aminoquinazoline hybrids and benzofuran-indole hybrids have been identified as potent EGFR inhibitors[6],[7]. The amino acid/quinazoline tails form crucial hydrogen bonds with the Met769 residue in the hinge region of the kinase, while the benzofuran core occupies the hydrophobic pocket, leading to G2/M phase cell cycle arrest and subsequent apoptosis[6],[8].

CDK2 and Aurora B Kinase: Type II CDK2 inhibitors utilizing a 3-(piperazinylmethyl)benzofuran scaffold have shown nanomolar inhibitory activity (IC50 ~40 nM)[5],[9]. Similarly, small-molecule benzofuran derivatives specifically target Aurora B kinase, suppressing the proliferation of cervical (HeLa) and liver (HepG2) cancer cell lines by inhibiting phospho-histone H3 on Ser 10[10].

Apoptotic signaling cascade induced by benzofuran-mediated kinase inhibition in oncology.

Quantitative Data: Target Affinity Comparison

To contextualize the therapeutic potential, the following table summarizes the inhibitory concentrations ( IC50 ) of various benzofuran derivatives against their primary targets, highlighting the broad-spectrum utility of this scaffold.

| Compound Class / Derivative | Primary Target | Disease Model | IC50 Value | Reference |

| 3-aminobenzofuran (Analog 5f) | AChE / BuChE | Alzheimer's Disease | 0.64 μ M | [1] |

| Benzofuran-4-aminoquinazoline (10d) | EGFR Tyrosine Kinase | NSCLC / Hepatocellular | 29.3 nM | [6] |

| 3-(piperazinylmethyl)benzofuran (9h) | CDK2 (Type II) | Pancreatic Cancer | 40.91 nM | [5],[9] |

| Benzofuran-oxadiazole hybrid (5d) | Lung Cancer Cells (A549) | Lung Cancer | 6.3 μ M | [11] |

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to account for background noise, non-enzymatic degradation, and solvent interference.

In Vitro Cholinesterase Inhibitory Assay (Modified Ellman’s Method)

Causality: We utilize 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) because it reacts rapidly with the sulfhydryl group of thiocholine (released upon enzymatic cleavage of acetylthiocholine). This reaction yields the yellow 5-thio-2-nitrobenzoate anion, allowing precise colorimetric quantification of enzyme velocity at 412 nm[1].

Reagents:

-

0.1 M Sodium phosphate buffer (pH 8.0)

-

AChE (from electric eel) or BuChE (equine serum)

-

Acetylthiocholine iodide (ATCI) / Butyrylthiocholine iodide (BTCI)

-

DTNB (Ellman's Reagent)

-

Test compounds (Benzofuran derivatives dissolved in DMSO)

Step-by-Step Protocol:

-

Preparation of Controls: Establish a Blank (Buffer + DTNB + ATCI) to measure non-enzymatic hydrolysis. Establish a 100% Activity Control (Buffer + Enzyme + DTNB + ATCI + DMSO vehicle) to determine Vmax without the inhibitor.

-

Pre-Incubation: In a 96-well microplate, add 140 μ L of phosphate buffer, 20 μ L of the test benzofuran derivative (at varying concentrations), and 20 μ L of the enzyme solution (0.28 U/mL). Incubate at 25°C for 15 minutes. Rationale: Pre-incubation allows the inhibitor to reach equilibrium binding with the enzyme's CAS/PAS before the substrate introduces competitive pressure.

-

Reaction Initiation: Add 10 μ L of DTNB (3 mM) and 10 μ L of ATCI (15 mM) to initiate the reaction.

-

Kinetic Read: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm continuously for 5 minutes at 1-minute intervals.

-

Data Analysis: Calculate the initial velocity ( v0 ) from the linear portion of the absorbance vs. time curve. Determine the IC50 using non-linear regression analysis (GraphPad Prism).

Step-by-step workflow of the modified Ellman’s assay for cholinesterase inhibition.

In Vitro EGFR Kinase Inhibition Assay

Causality: To validate that the benzofuran derivative inhibits the phosphorylation cascade, we use a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescent ADP-Glo assay. The ADP-Glo assay is highly reliable as it directly measures the ADP formed from the kinase reaction, converting it back to ATP, which is then utilized by luciferase to produce light[7].

Step-by-Step Protocol:

-

Kinase Reaction Setup: In a 384-well plate, combine 5 μ L of recombinant EGFR kinase (wild-type or L858R/T790M mutant) with 5 μ L of the benzofuran derivative (serially diluted in assay buffer containing 1% DMSO).

-

Incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the ATP-binding pocket.

-

Substrate Addition: Add 10 μ L of a mixture containing ATP (at its Km value, typically 10 μ M) and the specific poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes at 30°C.

-

ADP-Glo Reagent: Add 20 μ L of ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

-

Detection: Add 40 μ L of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

-

Luminescence Read: Measure luminescence. The signal is directly proportional to the kinase activity. The self-validating control here is a "No Enzyme" well, which establishes the baseline luminescence (background ADP).

Conclusion

Benzofuran amino acid derivatives represent a highly versatile and tunable class of therapeutic agents. By carefully selecting the amino acid side chain, medicinal chemists can drive the selectivity of the benzofuran core toward cholinesterases for neurodegenerative diseases, or toward specific tyrosine/serine kinases for oncology. As demonstrated by the rigorous in vitro workflows, the validation of these compounds relies heavily on understanding the kinetic interactions at the enzyme's active site, ensuring that future drug candidates possess both high efficacy and a favorable safety profile.

Sources

- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. In silico and in vivo neuropharmacological evaluation of two γ-amino acid isomers derived from 2,3-disubstituted benzofurans, as ligands of GluN1-GluN2A NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Benzofuran Scaffold in Natural Products: A Comprehensive Guide to Isolation, Characterization, and Pharmacological Profiling

Executive Summary

The benzofuran nucleus—a heterocyclic system comprising fused benzene and furan rings—is a privileged scaffold in medicinal chemistry and natural product drug discovery[1]. Naturally occurring benzofurans are widely distributed across the plant and microbial kingdoms, exhibiting a remarkable diversity of pharmacological properties, including antimicrobial, neuroprotective, and anticancer activities[1][2]. This technical whitepaper synthesizes current field-proven insights into the structural diversity of natural benzofurans, delineates their mechanistic pathways in biological systems, and provides robust, self-validating protocols for their extraction and characterization.

Structural Diversity and Natural Sources

Higher plants, particularly within the Moraceae, Asteraceae, and Rutaceae families, serve as the primary reservoirs for bioactive benzofuran derivatives[3]. The structural complexity of these compounds ranges from simple 2-arylbenzofurans to complex neolignans and benzofuran-type stilbenes.

-

Moracins (Moraceae): The genus Morus (mulberry) produces a vast array of hydroxylated 2-arylbenzofurans and benzofuran-type stilbenes (e.g., Moracin C, M, N, O, P). These are typically synthesized by the plant in response to stress or fungal infection[3][4].

-

Ailanthoidol (Rutaceae): Isolated from the bark of Zanthoxylum ailanthoides, this neolignan features a 2-arylbenzofuran skeleton and exhibits significant immunosuppressive and cytotoxic activities[2][3].

-

Furocoumarins (Fabaceae): Compounds like psoralen, isolated from Psoralea corylifolia, represent a specialized class of benzofuran derivatives utilized extensively in photochemotherapy[3].

-

Fungal Metabolites: Edible mushrooms yield compounds like ganodone, while marine-derived fungi (e.g., Penicillium crustosum) produce unique benzofurans with potent antimicrobial properties[3][4].

Table 1: Key Naturally Occurring Benzofurans and Their Biological Profiles

| Compound | Natural Source | Primary Bioactivity | Mechanistic Target / Pathway |

| Moracin N | Morus alba (Leaves) | Anticancer | Induces ROS accumulation; inhibits AKT/mTOR pathway[5]. |

| Moracin O & P | Morus alba (Root Bark) | Neuroprotective / Analgesic | Mediates metabotropic glutamate receptor 1 (mGluR1)[6]. |

| Ailanthoidol | Zanthoxylum ailanthoides | Cytotoxic / Antiviral | Disrupts viral replication; induces cellular apoptosis[2][3]. |

| Psoralen | Psoralea corylifolia | Photochemotherapeutic | DNA cross-linking upon UVA irradiation[3]. |

| Salvianolic Acid B | Salvia miltiorrhiza | Anticancer / Antioxidant | PARP cleavage; apoptosis induction[4]. |

Pharmacological Profiling and Mechanistic Causality

Understanding the structure-activity relationship (SAR) of benzofurans is critical for lead optimization. The presence of specific functional groups, such as hydroxyl (-OH) and methoxy (-OMe) moieties at the C-2 position, significantly amplifies their therapeutic potency by enhancing hydrogen bonding with target kinase domains or receptor active sites[7].

Anticancer Activity via ROS-Mediated Apoptosis

Naturally occurring benzofurans like Moracin N have demonstrated profound efficacy against non-small cell lung cancer (NSCLC) cell lines (e.g., A549, PC9). The causality of cell death is rooted in oxidative stress. Moracin N triggers a massive accumulation of Reactive Oxygen Species (ROS). This biochemical event acts as a dual-pronged switch: it induces mitochondrial dysregulation (leading to cytochrome c release and apoptosis) while simultaneously suppressing the AKT/mTOR signaling cascade, thereby promoting lethal autophagy[5].

Caption: Moracin N induces apoptosis and autophagy via ROS accumulation and AKT/mTOR inhibition.

Neuroprotection and Analgesia

Benzofuran-type stilbenes, specifically Moracin O and P isolated from Cortex Mori Radicis, exhibit significant neuroprotective activity against glutamate-induced excitotoxicity. Molecular docking and in vivo assays confirm that these cyclic structural moieties act as active analgesic components by mediating the mGluR1 pathway, outperforming standard controls like paracetamol in acetic acid-induced pain models[6].

Experimental Methodologies: Extraction and Isolation

To ensure scientific integrity, the isolation of benzofurans must employ self-validating systems where the output of one step serves as the quality control input for the next. The following protocol details the Ultrasound-Assisted Extraction (UAE) of Moracin derivatives, optimized for maximum yield and structural preservation.

Protocol: Ultrasound-Assisted Extraction of Moracin Derivatives

Rationale: UAE leverages acoustic cavitation to physically disrupt plant cell walls. This significantly enhances the mass transfer of intracellular secondary metabolites into the solvent compared to traditional maceration, reducing thermal degradation of heat-sensitive glycosides[8].

Phase 1: Sample Preparation & Extraction

-

Biomass Processing: Pulverize dried Morus alba root bark or leaves to a particle size of < 0.5 mm to maximize the surface-area-to-volume ratio[8].

-

Solvent Selection: Suspend 50 g of the powder in 750 mL of 60% (v/v) ethanol-water. Causality: A 60% EtOH concentration provides the optimal dielectric constant to solubilize both moderately polar aglycones and highly polar glycosidic benzofurans (e.g., Moracin M-3'-O-glucopyranoside) while precipitating highly lipophilic waxes and chlorophylls[8].

-

Sonication: Place the suspension in an ultrasonic bath at 40 kHz, 200 W, and maintain the temperature strictly at 60°C for 30 minutes.

-

Concentration: Filter the homogenate and evaporate the ethanol under reduced pressure (rotary evaporator, 40°C) to yield a crude aqueous suspension.

Phase 2: Fractionation & Purification

-

Liquid-Liquid Partitioning: Partition the aqueous suspension sequentially with Hexane (to remove residual lipids) and Ethyl Acetate (EtOAc). Causality: The bioactive benzofuran-type stilbenes selectively partition into the moderately polar EtOAc layer, leaving highly polar tannins and unreacted sugars in the aqueous phase[6].

-

Column Chromatography: Apply the dried EtOAc extract to a silica gel column. Elute using a step-gradient of Hexane:EtOAc (from 9:1 to 5:5, v/v).

-

Size Exclusion: Pool fractions exhibiting UV absorbance at 254 nm and further purify them using Sephadex LH-20 chromatography (eluting with MeOH) to isolate pure Moracin O and P[6].

-

Validation: Confirm purity (>95%) via RP-HPLC-DAD prior to any downstream biological assays[8][9].

Caption: Self-validating workflow for the extraction and isolation of naturally occurring benzofurans.

Structural Characterization

Accurate structural elucidation is the cornerstone of natural product chemistry. For isolated benzofurans, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is mandatory.

-

1H-NMR (400 MHz, DMSO-d6 or CDCl3): The benzofuran core is typically identified by characteristic aromatic proton signals. The furan ring proton (H-3) usually appears as a distinct singlet or narrowly coupled doublet around δ 6.8 – 7.1 ppm, depending on C-2 substitution[9].

-

13C-NMR (100 MHz): Key diagnostic carbons include the oxygen-bearing C-2 (δ ~155-160 ppm) and C-7a (δ ~154-158 ppm) of the benzofuran skeleton[6][9].

-

Absolute Configuration: For glycosylated benzofurans (e.g., (9R)-moracin O 10-O-β-D-glucopyranoside), acid hydrolysis (HCl) followed by EtOAc partitioning separates the aglycone. The absolute configuration of chiral centers is then determined via specific optical rotation and circular dichroism (CD) spectroscopy[6].

References

-

Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science Publishers. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave.[Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances.[Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. National Institutes of Health (NIH).[Link]

-

Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Semantic Scholar.[Link]

-

A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer. Frontiers.[Link]

-

Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells. National Institutes of Health (NIH).[Link]

-

Benzofuran derivatives: a patent review. National Institutes of Health (NIH).[Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 5. Frontiers | A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer [frontiersin.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Benzofuran derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Benzofuran-2-yl Amino Acid Derivatives: Application Notes & Protocols

Executive Summary

Benzofuran-2-yl amino acids are critical unnatural amino acid building blocks utilized extensively in peptidomimetic drug discovery. Serving as rigidified, lipophilic bioisosteres of naturally occurring tryptophan, they impart enhanced proteolytic stability and unique target-binding profiles to peptide therapeutics. Developing these derivatives requires rigorous stereocontrol. This application note delineates two highly robust, field-proven enantioselective synthetic workflows: Transition-Metal Catalyzed Asymmetric Hydrogenation and Chiral Phase-Transfer Catalysis (PTC) .

By detailing the causality behind each experimental choice, this guide provides a self-validating framework for researchers to achieve >95% enantiomeric excess (ee) at scale.

Mechanistic Pathways & Causal Explanations

Asymmetric Hydrogenation of α-Dehydroamino Acids

The catalytic asymmetric hydrogenation of benzofuran-2-yl α -dehydroamino acids relies on precise stereochemical communication between a chiral transition metal complex (typically Rhodium or Palladium) and a prochiral olefin1 [1].

-

Causality of Stereocontrol: The benzofuran moiety and the adjacent carboxylate/amide groups coordinate to the metal center, forming a rigid chelate. Chiral diphosphine ligands (e.g., TangPhos or DuPhos) create a highly asymmetric steric environment. The enantio-determining step is the migratory insertion of the metal-hydride into the coordinated olefin face that minimizes steric clash with the ligand's bulky quadrants.

-

Operational Causality: Working under strictly anaerobic conditions is non-negotiable. Dissolved oxygen irreversibly oxidizes the electron-rich phosphine ligands, forming catalytically dead metal-oxo species that halt the catalytic cycle.

Chiral Phase-Transfer Catalysis (Maruoka Alkylation)

For highly scalable, metal-free synthesis, the asymmetric alkylation of glycine Schiff bases using 2-(bromomethyl)benzofuran under phase-transfer conditions is a premier strategy2 [2].

-

Causality of Stereocontrol: A biphasic system (aqueous base/organic solvent) is employed. The aqueous hydroxide deprotonates the Schiff base at the interface. A highly lipophilic, chiral spiro-binaphthyl quaternary ammonium salt (Maruoka catalyst) extracts the resulting enolate into the organic phase as a tightly bound chiral ion pair. The rigid, three-dimensional structure of the spiro catalyst effectively shields one face of the enolate, forcing the benzofuranyl electrophile to attack exclusively from the exposed face.

-

Orthogonal Approaches: Similar rigid stereocontrol is observed in the enantioselective reduction of benzofuranyl ketones to yield related β -amino alcohols, which can serve as precursors to amino acid derivatives3 [3].

Workflow Visualization

Figure 1: Divergent enantioselective synthetic pathways for benzofuran-2-yl amino acid derivatives.

Experimental Protocols

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation

Objective: Conversion of benzofuran-2-yl α -dehydroamino acid to the corresponding enantioenriched amino acid derivative.

-

Catalyst Preparation (Glovebox): Inside an argon-filled glovebox, dissolve [Rh(COD)2]BF4 (1.0 mol %) and the chiral ligand (e.g., (R,R)-DuPhos, 1.1 mol %) in anhydrous, degassed methanol (5 mL). Stir for 15 minutes until a clear orange solution forms.

-

Causality: Pre-complexation ensures the active chiral catalyst is fully assembled before exposure to the substrate, preventing racemic background reduction by unligated Rh.

-

-

Substrate Loading: Add the benzofuran-2-yl α -dehydroamino acid substrate (1.0 mmol) to a high-pressure hydrogenation vial. Transfer the catalyst solution to the vial.

-

Degassing & Pressurization: Seal the vial, remove it from the glovebox, and connect to a hydrogen manifold. Purge the lines with H 2 , then pressurize the vial to 50 psi.

-

Causality: 50 psi provides optimal mass transfer of H 2 into the solvent without forcing the non-enantioselective background hydrogenation pathway that can occur at extreme pressures.

-

-

Reaction Execution: Stir vigorously at 25°C for 12 hours.

-

Self-Validation / In-Process Control: Vent the H 2 gas. Take a 50 μ L aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via chiral HPLC (e.g., Chiralcel OD-H column).

-

Validation Criteria: >99% conversion (disappearance of the olefin peak) and >95% ee must be confirmed before proceeding to bulk solvent evaporation and crystallization.

-

Protocol B: Asymmetric Alkylation via Chiral Phase-Transfer Catalysis

Objective: Synthesis of benzofuran-2-yl amino acid via alkylation of a glycine Schiff base.

-

Biphasic System Setup: In a round-bottom flask, dissolve the tert-butyl glycinate benzophenone Schiff base (1.0 mmol) and the chiral Maruoka catalyst (Spiro binaphthyl quaternary ammonium salt, 1.0 mol %) in toluene (10 mL).

-

Causality: Toluene acts as an excellent lipophilic reservoir, keeping the imine stable while allowing the catalyst to shuttle to the aqueous interface.

-

-

Temperature Control: Cool the solution to -20°C using a cryocooler or dry ice/ethylene glycol bath.

-

Causality: Lowering the temperature increases the structural rigidity of the chiral ion pair (catalyst + enolate), maximizing facial discrimination and completely suppressing the uncatalyzed racemic background reaction.

-

-

Base Addition: Add 50% aqueous KOH (3 mL) dropwise under vigorous stirring (1000 rpm). Stir for 15 minutes to allow enolate formation.

-

Electrophile Addition: Dissolve 2-(bromomethyl)benzofuran (1.2 mmol) in toluene (2 mL) and add it dropwise over 30 minutes via a syringe pump.

-

Causality: Slow addition maintains a low steady-state concentration of the electrophile, ensuring it reacts exclusively with the highly reactive, catalyst-bound enolate rather than undergoing side reactions.

-

-

Self-Validation / In-Process Control: Monitor the reaction via TLC (Hexane/EtOAc 4:1). Once the Schiff base is consumed, quench with water, extract with EtOAc, and hydrolyze the Schiff base using 1N HCl (THF, 2 hours). Analyze the resulting free amino acid via polarimetry and chiral HPLC to validate the stereochemical outcome.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both pathways, aiding drug development professionals in selecting the appropriate route based on scale and infrastructure.

| Parameter | Asymmetric Hydrogenation (Protocol A) | Chiral Phase-Transfer Catalysis (Protocol B) |

| Catalyst Type | Transition Metal (Rh/Pd) + Chiral Phosphine | Metal-Free Chiral Quaternary Ammonium |

| Precursor | Benzofuran-2-yl α -dehydroamino acid | Glycine Schiff Base + 2-(Bromomethyl)benzofuran |

| Typical Yield | 88 - 95% | 85 - 92% |

| Enantiomeric Excess (ee) | 92 - 99% | 95 - 99% |

| Scalability | Excellent (Gram to Kilogram scale) | High (Gram scale, limited by biphasic mixing at scale) |

| Reaction Conditions | H 2 (50-100 psi), Room Temp, strictly anaerobic | Toluene/50% aq KOH, -20°C, open to air |

| Primary Advantage | Atom economical, perfect for large-batch APIs | Metal-free, avoids heavy metal remediation |

References

- Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H)

- Source: The University of Osaka Institutional Knowledge Archive (osaka-u.ac.jp)

- ENANTIOSELECTIVE SYNTHESIS OF (2- AND 3-BENZOFURANYL)

Sources

Application Notes and Protocols for the Incorporation of (S)-2-Amino-2-(benzofuran-2-YL)acetic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptides with Benzofuran Scaffolds

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in drug discovery and chemical biology, offering the ability to enhance peptide stability, modulate biological activity, and introduce novel functionalities.[1][2] Peptides containing ncAAs can exhibit improved pharmacokinetic profiles, increased resistance to proteolytic degradation, and unique conformational properties.[][4] Among the vast array of ncAAs, those containing heterocyclic scaffolds are of particular interest due to their diverse biological activities.[5][6] (S)-2-Amino-2-(benzofuran-2-YL)acetic acid is one such ncAA that introduces a rigid, aromatic benzofuran moiety into the peptide backbone. The benzofuran core is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8][9] Its incorporation can be leveraged to create peptides with novel therapeutic potential.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of (S)-2-Amino-2-(benzofuran-2-YL)acetic acid into peptide sequences using both solid-phase and solution-phase synthesis methodologies. As a sterically hindered amino acid, its efficient coupling requires careful consideration of reagents and reaction conditions. These application notes are designed to provide researchers with the necessary tools and insights to navigate the challenges associated with the synthesis of benzofuran-containing peptides.

I. Properties of (S)-2-Amino-2-(benzofuran-2-YL)acetic acid

Understanding the chemical properties of (S)-2-Amino-2-(benzofuran-2-YL)acetic acid is crucial for its successful application in peptide synthesis.

| Property | Value/Description | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [10] |

| Molecular Weight | 191.19 g/mol | [10] |

| Structure | Contains a benzofuran ring attached to the α-carbon of an amino acid. | |

| Stereochemistry | (S)-configuration at the α-carbon. | |

| Key Features | Sterically hindered due to the bulky benzofuran side chain. The aromatic nature of the benzofuran can influence peptide conformation. |

II. Solid-Phase Peptide Synthesis (SPPS) Protocol

Solid-phase peptide synthesis (SPPS) is the most common method for the routine synthesis of peptides.[1][11] The following protocol is optimized for the incorporation of the sterically hindered (S)-2-Amino-2-(benzofuran-2-YL)acetic acid using the widely adopted Fmoc/tBu strategy.[1]

Workflow for SPPS Incorporation

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids).[12]

-

Amino Acids: Fmoc-protected standard amino acids and Fmoc-(S)-2-Amino-2-(benzofuran-2-YL)acetic acid.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

-

Coupling Reagents:

-

Base: N,N-Diisopropylethylamine (DIEA).[1]

-

Deprotection Solution: 20% Piperidine in DMF.[12]

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Precipitation Solvent: Cold diethyl ether.[1]

Detailed Protocol

1. Resin Swelling:

- Swell the resin in DMF for at least 30 minutes in a reaction vessel.[12]

2. Fmoc-Deprotection:

- Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin.

- Agitate for 5 minutes, then drain.

- Repeat the deprotection step with fresh solution for another 15 minutes.

- Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

3. Coupling of (S)-Fmoc-Amino-2-(benzofuran-2-YL)acetic acid:

- Rationale for Reagent Choice: Due to the steric hindrance of the benzofuran moiety, a potent coupling reagent is essential for efficient peptide bond formation.[1] HATU is highly recommended as it is known to be effective for coupling sterically hindered amino acids with rapid kinetics and low racemization.[13] PyBOP is another strong coupling reagent suitable for such challenging couplings.[11][13]

- Activation: In a separate vial, dissolve 3 equivalents of Fmoc-(S)-2-Amino-2-(benzofuran-2-YL)acetic acid, 2.9 equivalents of HATU, and 6 equivalents of DIEA in DMF.

- Allow the activation to proceed for 2-5 minutes.

- Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the reaction mixture for 2-4 hours at room temperature. For this particularly hindered amino acid, a longer coupling time or even a double coupling may be necessary to ensure complete reaction.[1]

- Monitoring the Coupling: Perform a Kaiser test or other colorimetric test to check for the presence of free primary amines. A negative result indicates complete coupling.

4. Washing:

- After the coupling reaction, drain the solution and wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.

5. Capping (Optional but Recommended):

- To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

- Treat the resin with a solution of acetic anhydride and DIEA in DMF for 10 minutes.

6. Repeat Synthesis Cycle:

- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Global Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

- Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.

8. Peptide Precipitation and Purification:

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

- Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

- Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

III. Solution-Phase Peptide Synthesis (SPPS) Considerations

While SPPS is generally preferred for its ease of automation and purification, solution-phase synthesis can be advantageous for the synthesis of short peptides or for scaling up production.

Key Steps in Solution-Phase Synthesis

Caption: Simplified workflow for solution-phase peptide synthesis.

Protocol Outline

-

Protection: The N-terminus of (S)-2-Amino-2-(benzofuran-2-YL)acetic acid is typically protected with a Boc or Fmoc group, while the C-terminus is protected as a methyl or ethyl ester.[14][15]

-

Activation and Coupling: The carboxylic acid of the N-protected amino acid is activated using a coupling reagent such as DCC/HOBt, EDC/HOBt, or HATU.[11][13] The activated species is then reacted with the free amine of the C-terminally protected amino acid or peptide fragment.

-

Deprotection: The protecting groups are selectively removed to allow for the next coupling step. For example, the Boc group is removed under acidic conditions (e.g., TFA), while the Fmoc group is removed with a mild base (e.g., piperidine).[14]

-

Purification: After each coupling and deprotection step, the product is purified by crystallization or chromatography to remove unreacted starting materials and by-products.

Challenges in Solution-Phase Synthesis: The purification after each step can be time-consuming and may lead to lower overall yields compared to SPPS. However, it allows for the characterization of intermediates at each stage of the synthesis.

IV. Analytical Characterization of Benzofuran-Containing Peptides

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.

| Analytical Technique | Purpose | Expected Outcome |

| RP-HPLC | To assess the purity of the crude and purified peptide. | A major peak corresponding to the desired peptide with high purity (>95%). |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide. | The observed mass should match the calculated mass of the peptide. |

| NMR Spectroscopy | To confirm the structure of the peptide and the incorporation of the benzofuran moiety. | Characteristic signals for the benzofuran protons and carbons should be observed. |

| Amino Acid Analysis | To determine the amino acid composition of the peptide. | The analysis should confirm the presence of (S)-2-Amino-2-(benzofuran-2-YL)acetic acid in the correct ratio. |

V. Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance of the benzofuran moiety. | Use a more potent coupling reagent like HATU.[13] Increase the coupling time or perform a double coupling.[1] |

| Deletion Sequences | Incomplete coupling and subsequent coupling of the next amino acid. | Implement a capping step after each coupling to block unreacted amines. |

| Racemization | Over-activation of the carboxylic acid. | Use coupling additives like HOBt or Oxyma to suppress racemization.[11][16] |

| Poor Cleavage Yield | Incomplete cleavage from the resin. | Extend the cleavage time or use a stronger cleavage cocktail. |

VI. Conclusion

The incorporation of (S)-2-Amino-2-(benzofuran-2-YL)acetic acid into peptides presents a unique opportunity to develop novel therapeutic agents with enhanced properties. While its steric bulk poses a challenge in peptide synthesis, the use of optimized protocols, particularly with potent coupling reagents like HATU in SPPS, can lead to the successful synthesis of benzofuran-containing peptides. The detailed protocols and troubleshooting guide provided herein are intended to equip researchers with the necessary knowledge to effectively utilize this promising non-canonical amino acid in their peptide design and drug discovery efforts.

References

-

B.O.P. reagent. (2024). In Wikipedia. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.

-

Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

- Koch, U., et al. (2022). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 13(3), 633-643.

- Vizzavona, J., & D. (2000). Protecting Groups in Peptide Synthesis. Current Protocols in Protein Science, Chapter 9, Unit 9.1.

- Imperiali, B., & Kapoor, T. M. (2000). Synthesis of β-Sheet Peptides Incorporating Templates. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 799-805.

- O’Donnell, M. J., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 119(26), 6032–6033.

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Kumar, V., et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Chemistry – An Asian Journal, 17(1), e202101131.

- Colau, D., et al. (2011). Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase. Bioorganic & Medicinal Chemistry Letters, 21(1), 393–396.

- Wu, Y., et al. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 17(6), 1473–1476.

- Kumar, A., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

- Li, J., et al. (2014). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)

- Singh, S., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(23), 8346.

- Noreen, S., et al. (2023).

- Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3624.

- Nocentini, A., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International Journal of Molecular Sciences, 23(3), 1805.

- Gelin, C. F., et al. (2010). Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Medicinal Chemistry Letters, 1(8), 423–427.

- El-Sayed, N. N. E., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338–1355.

- Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309–325.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 298385, Amino-furan-2-yl-acetic acid. Retrieved from [Link]

- Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. 2-amino-2-(1-benzofuran-5-yl)acetic acid | 79002-33-8 [sigmaaldrich.com]

- 11. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 15. peptide.com [peptide.com]

- 16. Knowledge Center Archive - Bachem [bachem.com]

Application Notes and Protocols: Strategic Incorporation of (S)-2-Amino-2-(benzofuran-2-YL)acetic acid in Solid-Phase Peptide Synthesis

Abstract

The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a transformative strategy in medicinal chemistry and materials science, enabling the development of peptidomimetics with enhanced stability, novel functionalities, and tailored biological activities.[1][2] (S)-2-Amino-2-(benzofuran-2-YL)acetic acid, a unique nnAA featuring a bulky, planar benzofuran moiety, offers exciting possibilities for introducing conformational constraints and new interaction surfaces within a peptide backbone. However, its significant steric hindrance presents a considerable challenge to standard solid-phase peptide synthesis (SPPS) protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of this sterically demanding amino acid using the Fmoc/tBu strategy, focusing on optimized coupling methodologies, troubleshooting, and best practices.

Introduction: The Benzofuranyl Amino Acid Scaffold

(S)-2-Amino-2-(benzofuran-2-YL)acetic acid is an α,α-disubstituted amino acid analog characterized by the rigid and aromatic benzofuran ring system directly attached to the α-carbon. This unique structure imparts several desirable properties when incorporated into a peptide:

-

Conformational Rigidity: The bulky side chain restricts the rotational freedom of the peptide backbone, helping to lock the peptide into a specific, often more bioactive, conformation.

-

Enhanced Proteolytic Stability: The non-natural structure can confer resistance to enzymatic degradation, increasing the in vivo half-life of the peptide therapeutic.

-

Novel Pharmacophore: The benzofuran moiety itself can participate in new binding interactions (e.g., π-stacking, hydrophobic interactions) with biological targets, potentially increasing affinity and selectivity.[3]

Despite these advantages, the primary challenge in its application is the steric hindrance at the α-carbon, which can significantly slow down the kinetics of peptide bond formation, leading to incomplete reactions and the generation of deletion sequences.[1][4] This guide outlines protocols specifically designed to overcome this hurdle.

Foundational Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis.[5][6][7] The Fmoc/tBu strategy, the most common approach today, relies on the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to an insoluble resin support.[8][9][]

The synthesis proceeds in cycles, with each cycle consisting of two main steps:

-

Deprotection: Removal of the temporary N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a mild base, typically piperidine.[11][12][13]

-

Coupling: Formation of a peptide bond between the newly liberated N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid.[14][15][16][17]

This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[18][19][20]

Figure 1: The fundamental workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols for Incorporating (S)-2-Amino-2-(benzofuran-2-YL)acetic acid

Successful incorporation requires careful selection of reagents and optimization of reaction conditions to drive the coupling reaction to completion.

Materials and Reagents

-

Resin: 2-Chlorotrityl chloride resin is highly recommended for preparing peptide acids, as it allows for mild cleavage conditions that can leave side-chain protecting groups intact if needed.[21] For peptide amides, Rink Amide resin is the standard choice.[22]

-

Fmoc-Protected Amino Acids: Standard Fmoc-amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt). Ensure high purity (>99%) and low acetate content (<0.02%).[9][23]

-

Fmoc-(S)-2-Amino-2-(benzofuran-2-YL)acetic acid: The key building block.

-

Solvents: High-purity, peptide-synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Coupling Reagents: See Table 1 for recommendations. HATU is a preferred choice for sterically hindered couplings.[15][24]

-

Bases: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

-

Washing Solvents: DMF, DCM, Methanol (MeOH).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water.

-

Precipitation Solvent: Cold diethyl ether.

Step-by-Step Synthesis Protocol

This protocol assumes a manual synthesis on a 0.1 mmol scale using 2-chlorotrityl chloride resin.

Step 1: Resin Swelling and First Amino Acid Loading

-

Place 2-chlorotrityl chloride resin (e.g., 150 mg, 1.6 mmol/g substitution for a target loading of ~0.1 mmol) in a reaction vessel.

-

Swell the resin in DCM for 30 minutes.

-

Drain the DCM. Dissolve the first Fmoc-amino acid (0.3 mmol, 3 eq) and DIEA (0.6 mmol, 6 eq) in DCM (~5 mL).

-

Add the amino acid solution to the resin and agitate for 1-2 hours.

-

To cap any remaining reactive trityl chloride sites, add a small volume of MeOH (~0.5 mL) and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry a small sample to determine loading efficiency.[5]

Step 2: Standard Amino Acid Elongation Cycle

-

Fmoc-Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 10 minutes.[8][12]

-

Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

-

Coupling: For standard amino acids, pre-activate a solution of Fmoc-amino acid (3 eq), HCTU (2.9 eq), and DIEA (6 eq) in DMF for 1-2 minutes. Add this solution to the resin and agitate for 30-45 minutes.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Perform a Kaiser test to confirm complete coupling (a positive test indicates free amines). Repeat the coupling step if necessary.

Step 3: Incorporation of Fmoc-(S)-2-Amino-2-(benzofuran-2-YL)acetic acid This is the critical step and requires more robust coupling conditions.

-

Perform the Fmoc-deprotection and washing steps as described above to expose the free N-terminal amine on the growing peptide chain.

-

Activation and Coupling: In a separate vial, dissolve Fmoc-(S)-2-Amino-2-(benzofuran-2-YL)acetic acid (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and DIEA (8 eq, 0.8 mmol) in DMF.[15][22]

-

Allow the mixture to pre-activate for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction for a minimum of 2 hours at room temperature. For particularly difficult sequences, extend the time to 4 hours or perform the coupling at a slightly elevated temperature (e.g., 40°C).[1][15]

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-